
Phenyl vinyl sulfone
Overview
Description
(ETHENYLSULFONYL)BENZENE, also known as phenyl vinyl sulfone, is an organic compound with the molecular formula C8H8O2S. It consists of a benzene ring substituted with an ethenylsulfonyl group. This compound is known for its applications in organic synthesis and its role as a building block in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: (ETHENYLSULFONYL)BENZENE can be synthesized through several methods. One common method involves the reaction of benzenethiol with 1,2-dibromoethane in the presence of sodium ethoxide in ethanol. The reaction mixture is stirred at reflux for several hours, followed by extraction and purification .
Industrial Production Methods: On an industrial scale, (ETHENYLSULFONYL)BENZENE is produced using similar synthetic routes but optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (ETHENYLSULFONYL)BENZENE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding sulfide.
Substitution: It participates in nucleophilic substitution reactions, where the ethenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl vinyl sulfide.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
(ETHENYLSULFONYL)BENZENE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in cycloaddition reactions to form cyclopropanes, cyclohexenes, and cyclooctadienes.
Medicine: It is used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (ETHENYLSULFONYL)BENZENE involves its interaction with molecular targets such as enzymes. For instance, as an inhibitor of cysteine protease, it binds to the active site of the enzyme, preventing its catalytic activity. This inhibition can disrupt various biological pathways, leading to its antihelminthic and antiprotozoal effects .
Comparison with Similar Compounds
Phenyl vinyl sulfoxide: Similar structure but with a sulfoxide group instead of a sulfone.
Phenyl vinyl sulfide: Contains a sulfide group instead of a sulfone.
Benzene sulfonic acid: Contains a sulfonic acid group attached to the benzene ring.
Uniqueness: (ETHENYLSULFONYL)BENZENE is unique due to its ethenylsulfonyl group, which imparts distinct reactivity and properties compared to other benzene derivatives. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
Biological Activity
Phenyl vinyl sulfone (PVS) is a compound that has garnered significant attention in biochemical research due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of the biological activity of PVS, including its mechanisms of action, target proteins, and potential therapeutic applications.
Chemical Structure and Properties
PVS is characterized by its vinyl sulfone structure, which consists of a vinyl group (C=C) and a sulfone group (S=O). This configuration allows PVS to act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues in proteins, particularly cysteine residues. The molecular formula of PVS is CHOS, and it has a melting point of approximately 67-69 °C .
PVS primarily functions as an inhibitor of various enzymes through covalent modification. Its mechanism involves the following steps:
- Covalent Bond Formation : PVS reacts with active-site cysteine residues in target proteins, leading to the formation of stable covalent adducts.
- Inhibition of Enzyme Activity : By modifying these critical residues, PVS effectively inhibits the activity of several enzymes, including protein tyrosine phosphatases (PTPs) and protein arginine methyltransferases (PRMTs) .
Target Proteins
Research has identified several key proteins that are inhibited by PVS:
- Protein Tyrosine Phosphatases (PTPs) : PVS mimics phosphotyrosine, allowing it to inactivate PTPs by forming covalent adducts with their active sites .
- Protein Arginine Methyltransferase 1 (PRMT1) : PVS has been shown to inhibit PRMT1 activity, which plays a crucial role in regulating protein function through methylation .
- Glutathione Reductase (GR) : Inhibition of GR by PVS suggests potential applications in oxidative stress-related conditions .
Biological Activities
PVS exhibits various biological activities that make it a compound of interest for therapeutic development:
- Anticancer Activity : Studies have indicated that PVS can inhibit cell proliferation in certain cancer cell lines by targeting specific signaling pathways .
- Antiparasitic Effects : PVS has demonstrated antihelminthic and antiprotozoal properties, making it a candidate for further investigation in parasitic diseases .
- Potential Use in Drug Development : The ability of PVS to selectively inhibit enzymes involved in cancer progression suggests its potential as a lead compound for developing new anticancer therapies .
Case Studies and Research Findings
Several studies have investigated the biological activity of PVS:
Q & A
Basic Research Questions
Q. What analytical methods are commonly used for quantifying phenyl vinyl sulfone in pharmaceutical matrices?
A validated LC-MS method is widely employed, utilizing a Symmetry C18 column (50 × 4.6 mm, 3.5 μm) with a mobile phase of 0.1% ammonia buffer and methanol (5:95 v/v) at 0.45 mL/min flow rate. Detection is performed via positive-polarity atomic pressure chemical ionization, achieving a retention time of 2.13 min. Sensitivity parameters include LOD (1.43 ppm) and LOQ (4.77 ppm), with linearity confirmed between 4.77–27.00 ppm (R² = 0.9990) .
Q. How is this compound synthesized, and what are its key structural features?
this compound (C₈H₈O₂S; CAS 5535-48-8) is synthesized via deprotection of benzyl-derived intermediates or through Michael addition reactions. Its structure includes a sulfone group (-SO₂-) bonded to a phenyl ring and a vinyl group, enabling electrophilic reactivity. Mass spectral analysis identifies a molecular ion peak at m/z 169.14 .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact. Store in cool, dry conditions to prevent degradation. Dispose via certified hazardous waste protocols. Toxicity studies in mice indicate potential mutagenic effects at high doses, warranting strict exposure controls .
Advanced Research Questions
Q. How can researchers validate an LC-MS method for this compound to meet ICH guidelines?
Validation requires:
- Accuracy : Spike recovery studies at LOQ, 50%, 100%, and 150% levels, achieving 97.5–102.1% recovery .
- Precision : Intraday/interday %RSD <10% via six replicate injections .
- Linearity : Calibration curves with ≥0.999 regression coefficient .
- Robustness : Column temperature (5°C) and mobile phase stability tests .
Q. What strategies resolve contradictions in this compound’s solubility data across studies?
Discrepancies arise from solvent polarity and temperature variations. For instance, it is slightly soluble in methanol/water but dissolves in polar aprotic solvents (e.g., DMF). Validate solubility via gravimetric analysis under controlled conditions (e.g., 25°C, 48 hr equilibration) .
Q. How does this compound function as a mechanism-based probe in protein tyrosine phosphatases (PTPs)?
The vinyl sulfone group reacts irreversibly with catalytic cysteine residues in PTPs, forming a thioether bond. This enables activity-based protein profiling (ABPP) to study enzyme inhibition kinetics. Competitive assays using methyl vinyl sulfone derivatives show IC₅₀ values in micromolar ranges .
Q. What role does this compound play in stabilizing high-voltage lithium-ion batteries?
As a dual electrolyte additive with acrylonitrile, it forms a LiF-rich solid-electrolyte interphase (SEI) on LiCoO₂ cathodes, suppressing cobalt dissolution and dendrite growth. Electrochemical testing shows 80% capacity retention after 1,000 cycles at 4.5 V .
Q. Methodological Considerations
Q. How to optimize anion radical cycloaddition reactions using this compound?
- Electrochemical setup : Use a Pt electrode in DMF with 0.1 M TBAP as supporting electrolyte.
- Substrate ratio : 1:1 molar ratio of this compound to ketones yields cycloadducts via electrogenerated base (EGB) catalysis.
- Yield enhancement : Maintain −1.5 V vs. Ag/AgCl to stabilize anion radicals, achieving >70% yield for eight-membered ring formation .
Q. What computational tools predict this compound’s reactivity in organic synthesis?
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. For example, its LUMO energy (−1.8 eV) aligns with nucleophilic attack sites, validated by Fukui indices .
Q. Key Research Applications
Properties
IUPAC Name |
ethenylsulfonylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-2-11(9,10)8-6-4-3-5-7-8/h2-7H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTPZISIAWDGFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50203903 | |
Record name | Phenyl vinyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50203903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5535-48-8 | |
Record name | Phenyl vinyl sulfone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5535-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenyl vinyl sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005535488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyl vinyl sulfone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35394 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenyl vinyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50203903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl vinyl sulphone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.446 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENYL VINYL SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31973457VY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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